HEXAFLUOROISOPROPYL CROTONATE
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Overview
Description
Hexafluoroisopropyl crotonate is an organic compound that belongs to the class of fluorinated esters. It is characterized by the presence of a hexafluoroisopropyl group attached to a crotonate moiety. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl crotonate can be synthesized through the esterification of crotonic acid with hexafluoroisopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroisopropyl crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Hexafluoroisopropyl crotonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: this compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which hexafluoroisopropyl crotonate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme activity and protein binding. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated properties but different functional groups.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
Trifluoroacetic acid: A commonly used fluorinated reagent in organic chemistry.
Uniqueness
Hexafluoroisopropyl crotonate is unique due to its combination of a hexafluoroisopropyl group and a crotonate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other similar compounds. These properties make it particularly useful in specialized applications where other fluorinated compounds may not be as effective.
Properties
CAS No. |
135771-94-7 |
---|---|
Molecular Formula |
C7H6F6O2 |
Molecular Weight |
236.11 |
Origin of Product |
United States |
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